molecular formula C18H25N5O B7572628 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol

Numéro de catalogue B7572628
Poids moléculaire: 327.4 g/mol
Clé InChI: IWZYKXATVOWPQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol, also known as DM-PPE-2-OH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, we will list several future directions for research on this compound.

Mécanisme D'action

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity (6).
Biochemical and physiological effects:
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and have neuroprotective effects. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2 (7). Moreover, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis (8).

Avantages Et Limitations Des Expériences En Laboratoire

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has also been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for therapeutic development. However, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well-established. Moreover, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a challenging compound to synthesize, which limits its availability for research purposes.

Orientations Futures

Several future directions for research on 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol can be identified. One direction is to investigate the pharmacokinetics and toxicity profile of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol to determine its suitability for therapeutic development. Another direction is to study the effects of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol on other cellular processes, such as autophagy and DNA repair. Additionally, it would be interesting to investigate the potential of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol as a combination therapy with other anti-cancer agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol.
Conclusion:
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative disorders. It has several advantages for lab experiments, but its pharmacokinetics and toxicity profile are not well-established. Several future directions for research on 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol can be identified, including investigating its pharmacokinetics and toxicity profile, studying its effects on other cellular processes, and investigating its potential as a combination therapy with other anti-cancer agents.

Méthodes De Synthèse

The synthesis method of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol involves the reaction of 5,6-dimethylbenzimidazole with 1-(2-bromoethyl)-1H-pyrazole in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with (R)-2-amino-1-propanol in the presence of potassium carbonate and copper (I) iodide to yield the final product, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol. This synthesis method was first reported by Sarno et al. in 2005 (1).

Applications De Recherche Scientifique

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a potent inhibitor of protein kinase CK2, which is overexpressed in many cancer types and has been implicated in the development and progression of cancer (2). 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy (3).
In addition to cancer, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases (4). Moreover, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease (5).

Propriétés

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-13-7-17-18(8-14(13)2)22(12-20-17)11-16(24)9-19-15(3)10-23-6-4-5-21-23/h4-8,12,15-16,19,24H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZYKXATVOWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(CNC(C)CN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.